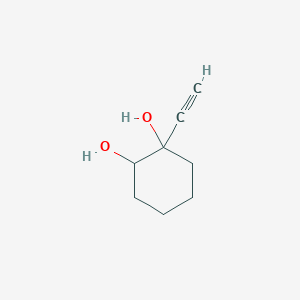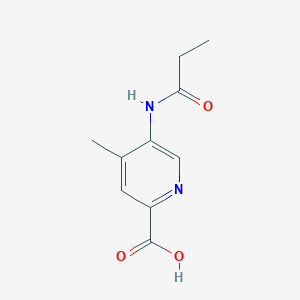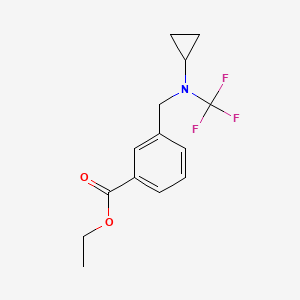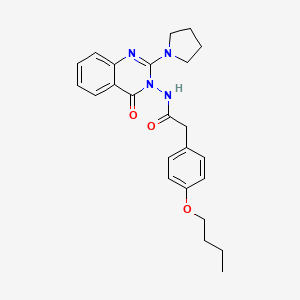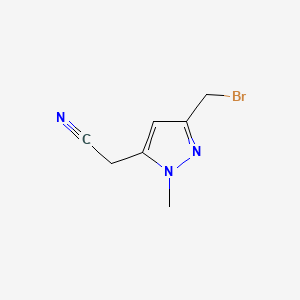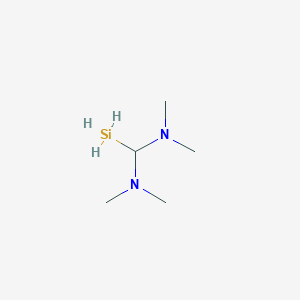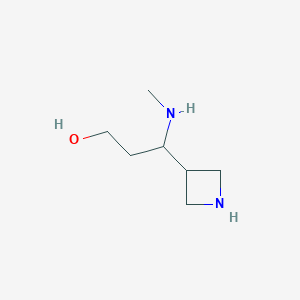![molecular formula C12H10N2OS B13946182 8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one CAS No. 51068-11-2](/img/structure/B13946182.png)
8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Phenyl-7-thia-1,5-diazabicyclo[430]nona-2,5-dien-4-one is a bicyclic compound that features a unique structure incorporating a thiazole ring fused with a diazabicyclo system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted thiazole with a diazabicyclo compound under acidic or basic conditions to promote cyclization and formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings.
Scientific Research Applications
8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
Similar Compounds
1,5-Diazabicyclo[4.3.0]non-5-ene: Another bicyclic compound with a similar diazabicyclo structure but lacking the phenyl and thiazole rings.
Thiazole derivatives: Compounds containing the thiazole ring, which share some chemical properties with 8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one.
Uniqueness
The uniqueness of this compound lies in its combination of a phenyl group, thiazole ring, and diazabicyclo system, which imparts distinct chemical and biological properties.
Properties
CAS No. |
51068-11-2 |
|---|---|
Molecular Formula |
C12H10N2OS |
Molecular Weight |
230.29 g/mol |
IUPAC Name |
2-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C12H10N2OS/c15-11-6-7-14-8-10(16-12(14)13-11)9-4-2-1-3-5-9/h1-7,10H,8H2 |
InChI Key |
QFKQAYHUYGWWNA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC2=NC(=O)C=CN21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


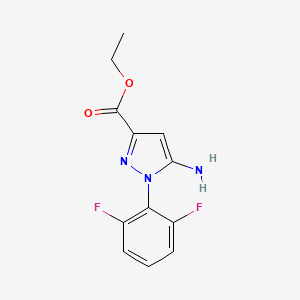
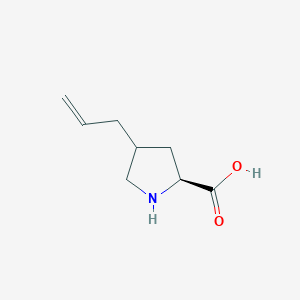
![4-[(But-2-en-1-yl)oxy]aniline](/img/structure/B13946124.png)
![5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946126.png)
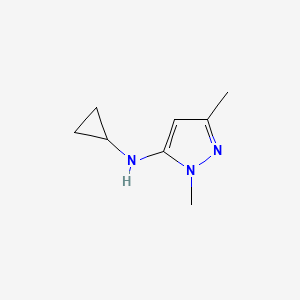
![1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13946130.png)
